molecular formula C7H7BF2O3 B1341626 (3,4-Difluoro-5-methoxyphenyl)boronic acid CAS No. 925910-42-5

(3,4-Difluoro-5-methoxyphenyl)boronic acid

Cat. No. B1341626
M. Wt: 187.94 g/mol
InChI Key: PKWMIAHGHFOLHX-UHFFFAOYSA-N
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Description

Boronic acids are a class of compounds that have garnered significant interest in various fields of chemistry due to their versatility and utility in organic synthesis, particularly in Suzuki cross-coupling reactions. They are also known for their applications in sensing, protein manipulation, therapeutics, biological labeling, and separation . While the provided papers do not directly discuss (3,4-Difluoro-5-methoxyphenyl)boronic acid, they do provide insights into the properties and synthesis of related boronic acid compounds, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis . For example, amino-3-fluorophenyl boronic acid is synthesized from 4-bromo-2-fluoroaniline through such a process, yielding a compound with a boronic acid pKa suitable for physiological applications . Similarly, the synthesis of 3-borono-5-fluorobenzoic acid involves a two-step reaction using an organolithium reagent followed by an oxidation reaction . These methods highlight the general strategies that could be applied to synthesize (3,4-Difluoro-5-methoxyphenyl)boronic acid.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of 4-amino-3-fluorophenylboronic acid reveals a relatively low pKa value and the potential for polymer attachment . The crystal structures of other boronic acid derivatives, such as difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III), show a tetrahedral coordination around the boron atom . These findings suggest that (3,4-Difluoro-5-methoxyphenyl)boronic acid would likely exhibit a similar tetrahedral geometry around the boron center.

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions, including catalytic hydrometallation, alkylations, and aldol-type reactions . They are also used in dehydrative amidation reactions, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes the formation of amides from carboxylic acids and amines . The presence of substituents on the phenyl ring, such as fluorine or methoxy groups, can influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For example, the presence of electron-withdrawing groups, such as fluorine, can enhance the Lewis acidity of boronic acids, as seen in tris(pentafluorophenyl)borane . The introduction of methoxy groups can affect the solubility and stability of the compound. Additionally, the pKa of the boronic acid is a critical property that determines its behavior in different pH environments, as seen in the case of amino-3-fluorophenyl boronic acid .

Scientific Research Applications

Fluorescence Quenching Studies

Boronic acid derivatives, including (3,4-Difluoro-5-methoxyphenyl)boronic acid, have been investigated for their fluorescence quenching properties. Research by Geethanjali et al. (2015) demonstrated the fluorescence quenching of boronic acid derivatives by aniline in alcohols, indicating the potential of these compounds in sensor applications and the study of molecular interactions through fluorescence spectroscopy. The study revealed negative deviations in Stern-Volmer plots, suggesting the existence of different conformers and the role of intermolecular and intramolecular hydrogen bonding Geethanjali, H. S., Nagaraja, D., Melavanki, R., & Kusanur, R. (2015). Fluorescence quenching of boronic acid derivatives by aniline in alcohols – A Negative deviation from Stern–Volmer equation. Journal of Luminescence, 167, 216-221.

Catalysis and Organic Synthesis

The reactivity of boronic acids in catalysis and organic synthesis has been extensively studied. Nishihara et al. (2002) explored the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex, demonstrating the utility of boronic acids in the synthesis of complex borate anions with potential applications in catalysis and organic material development Nishihara, Y., Nara, K., & Osakada, K. (2002). Tetraarylpentaborates, [B5O6Ar4]- (Ar = C6H4OMe-4, C6H3Me2-2,6): Their formation from the reaction of arylboronic acids with an aryloxorhodium complex, structure, and chemical properties. Inorganic Chemistry, 41, 4090-4092.

Dye Synthesis and Photophysical Studies

Barbon et al. (2014) reported on the synthesis of 3-cyanoformazanate boron difluoride dyes, where derivatives of boronic acids were utilized to develop dyes with tunable optical properties. This study highlights the role of boronic acids in the development of novel materials for optoelectronic applications, showcasing their ability to modulate absorption, emission, and electrochemical properties Barbon, S. M., Reinkeluers, P. A., Price, J., Staroverov, V., & Gilroy, J. (2014). Structurally tunable 3-cyanoformazanate boron difluoride dyes. Chemistry, 20(36), 11340-11344.

Development of Fluorescent pH Probes

Boronic acid derivatives have also been utilized in the development of fluorescent pH probes. Baruah et al. (2005) synthesized BODIPY-based hydroxyaryl derivatives with boronic acid functionalities, demonstrating their application as fluorescent pH probes excitable with visible light. These compounds exhibit significant fluorescent enhancement upon increasing the acidity of the solution, highlighting their potential in biomedical imaging and environmental sensing Baruah, M., Qin, W., Basarić, N., De Borggraeve, W. D., & Boens, N. (2005). BODIPY-based hydroxyaryl derivatives as fluorescent pH probes. The Journal of Organic Chemistry, 70(10), 4152-4157.

Safety And Hazards

The compound has been classified with the signal word ‘Warning’ and hazard statements H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3,4-difluoro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWMIAHGHFOLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590300
Record name (3,4-Difluoro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluoro-5-methoxyphenyl)boronic acid

CAS RN

925910-42-5
Record name (3,4-Difluoro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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